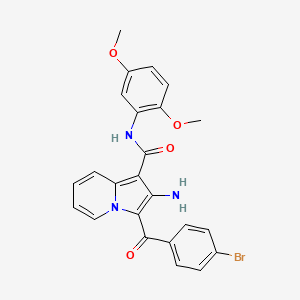

2-amino-3-(4-bromobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide

Description

This compound belongs to the indolizine carboxamide class, characterized by a bicyclic indolizine core substituted with an amino group at position 2, a 4-bromobenzoyl moiety at position 3, and an N-(2,5-dimethoxyphenyl)carboxamide at position 1. Indolizine derivatives are studied for diverse biological activities, including kinase inhibition and antimicrobial effects . The 4-bromobenzoyl group introduces electron-withdrawing and lipophilic properties, while the 2,5-dimethoxyphenyl substituent may enhance binding to aromatic receptor pockets. Structural analysis of such compounds often employs X-ray crystallography tools like SHELX software .

Properties

IUPAC Name |

2-amino-3-(4-bromobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrN3O4/c1-31-16-10-11-19(32-2)17(13-16)27-24(30)20-18-5-3-4-12-28(18)22(21(20)26)23(29)14-6-8-15(25)9-7-14/h3-13H,26H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFLBULAPNRXII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-amino-3-(4-bromobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide is a member of the indolizine family, known for its diverse biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Anti-inflammatory Activity

Research indicates that derivatives of benzoylphenylacetic acids, including compounds similar to this compound, exhibit significant anti-inflammatory properties. A study highlighted that certain analogs effectively inhibited prostaglandin synthesis in ocular tissues, suggesting potential use in treating inflammatory conditions of the eye .

Anticancer Activity

Preliminary investigations into the anticancer properties of indolizine derivatives have shown promising results. Compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. For instance, indolizine derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Neuroprotective Effects

Some studies suggest that compounds containing the indolizine moiety may possess neuroprotective effects. They are believed to mitigate oxidative stress and reduce neuronal apoptosis in models of neurodegenerative diseases . This effect is hypothesized to stem from their ability to scavenge free radicals and modulate neuroinflammatory responses.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Prostaglandin Synthesis : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced levels of pro-inflammatory prostaglandins .

- Induction of Apoptosis : The anticancer activity is often linked to the activation of intrinsic apoptotic pathways, where mitochondrial membrane permeability is altered, leading to cytochrome c release and subsequent caspase activation .

- Antioxidant Activity : The presence of methoxy groups in the structure may enhance antioxidant properties, contributing to neuroprotection by reducing oxidative damage .

In Vivo Studies

A notable study investigated the anti-inflammatory effects of related compounds in a rat model of induced ocular inflammation. Results showed a significant reduction in inflammatory markers and improved clinical signs in treated animals compared to controls .

In Vitro Studies

In vitro assays conducted on human cancer cell lines demonstrated that similar indolizine derivatives inhibited cell proliferation and induced apoptosis at micromolar concentrations. The mechanism was linked to cell cycle arrest at the G1 phase, highlighting their potential as anticancer agents .

Data Tables

Comparison with Similar Compounds

2-amino-N-(2,5-dimethoxyphenyl)-3-(4-ethylbenzoyl)indolizine-1-carboxamide

This analog replaces the 4-bromobenzoyl group with a 4-ethylbenzoyl moiety. Key differences include:

- Electronic Effects: The ethyl group (electron-donating) vs.

- Lipophilicity : Bromine increases LogP compared to ethyl, enhancing membrane permeability but possibly reducing solubility.

- Steric Impact : Bromine’s larger atomic radius may create steric hindrance in binding pockets.

Table 1: Physicochemical Comparison

| Compound | Substituent (Position 3) | Molecular Weight (g/mol) | Predicted LogP |

|---|---|---|---|

| Main compound (4-bromobenzoyl) | 4-Bromo | 494 | ~3.8 |

| Ethyl analog (4-ethylbenzoyl) | 4-Ethyl | 443 | ~3.2 |

Note: LogP values estimated using fragment-based contributions.

Other Indolizine Derivatives

- Halogen Variations : Chloro or fluoro substituents at position 3 would offer intermediate electron-withdrawing effects.

- Methoxy Positioning : Altering methoxy groups on the phenyl ring (e.g., 3,4-dimethoxy) might modulate hydrogen bonding or steric fit.

Comparison with Functional Analogs (Different Scaffolds)

Benzothiazole Derivatives from EP 3 348 550A1

The patent lists N-(6-trifluoromethylbenzothiazole-2-yl) acetamides with substituents like 2,5-dimethoxyphenyl and trifluoromethyl. Although structurally distinct from indolizines, these compounds share functional group similarities:

- Trifluoromethyl : Enhances metabolic stability and lipophilicity.

Table 2: Scaffold and Substituent Comparison

Research Implications

- Structure-Activity Relationships (SAR) : The 4-bromobenzoyl group may improve target affinity compared to ethyl in specific contexts (e.g., halogen bonding with kinases).

- Drug-Likeness : Higher LogP in the main compound could favor blood-brain barrier penetration but may require formulation adjustments for solubility.

- Synthetic Accessibility : Bromination steps might complicate synthesis relative to ethyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.